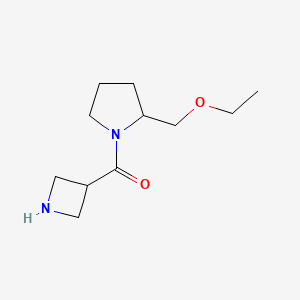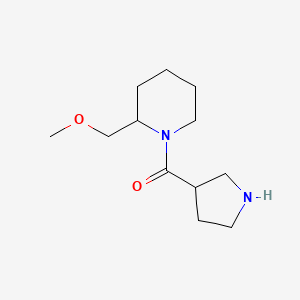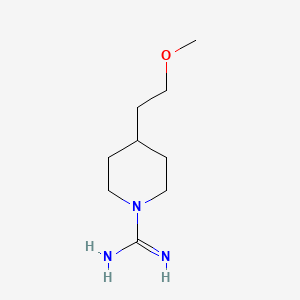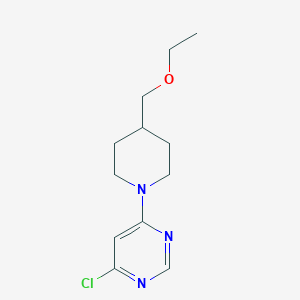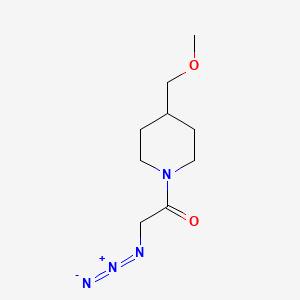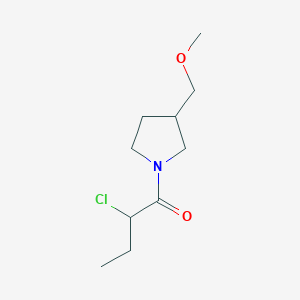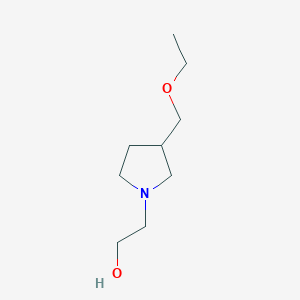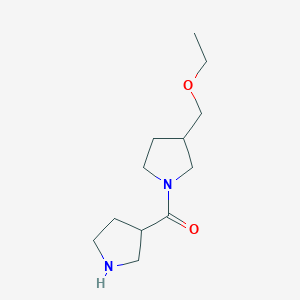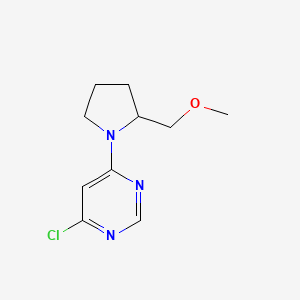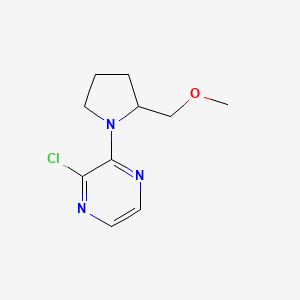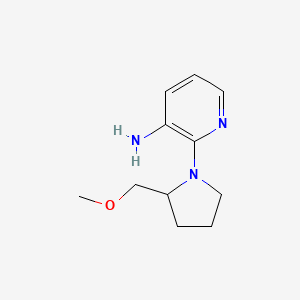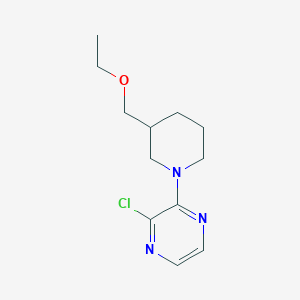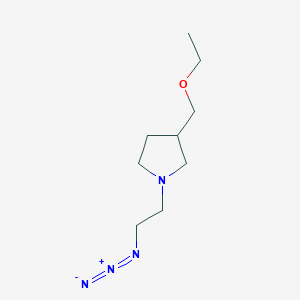
1-(2-Azidoethyl)-3-(ethoxymethyl)pyrrolidine
Descripción general
Descripción
“1-(2-Azidoethyl)-3-(ethoxymethyl)pyrrolidine” is a chemical compound . It’s also known as "1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine" .
Synthesis Analysis
The synthesis of compounds similar to “1-(2-Azidoethyl)-3-(ethoxymethyl)pyrrolidine” has been reported in the literature . For instance, a method for synthesizing compounds that can release NO in biological systems has been developed. This method involves the nucleophilic substitution of the bromine atom in the parent 2-bromoethyl derivative of gem-dimethyl (1-oxytriaz-1-ene 2-oxides) with an azide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Azidoethyl)-3-(ethoxymethyl)pyrrolidine” have been studied. Its density and dynamic viscosity were measured over the temperature range from 273.15 K to 373.15 K. Its vapor pressure was determined in the range of (311.75–418.15) K using a dynamic method .Aplicaciones Científicas De Investigación
Polar [3+2] Cycloaddition Reactions
Pyrrolidines are significant due to their biological effects and applications in medicine, industry (e.g., dyes, agrochemicals), highlighting the importance of studying pyrrolidine chemistry. An example includes the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating the reaction's polar nature and its proceeding under mild conditions to yield specific pyrrolidine derivatives (Żmigrodzka et al., 2022).
Synthesis of Aza-C-Nucleosides
The synthesis of pyrimidine 1′-aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, showcasing the utility of pyrrolidine derivatives in nucleoside synthesis (Filichev & Pedersen, 2001).
Derivatives Synthesis for Biological Activities
Research on pyrrolidine derivatives, such as the preparation of synthanecines as analogues to necine bases in pyrrolizidine alkaloids, indicates their potential in mimicking biological activities, including hepatotoxic effects (Mattocks, 1974).
Molecular Properties Investigation
DFT and quantum chemical investigations on substituted pyrrolidinones provide insights into their electronic properties, which are crucial for applications in material science and molecular electronics (Bouklah et al., 2012).
Corrosion Inhibition
Pyrrolidine derivatives have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments, showcasing their potential industrial applications (Bouklah et al., 2006).
Propiedades
IUPAC Name |
1-(2-azidoethyl)-3-(ethoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c1-2-14-8-9-3-5-13(7-9)6-4-11-12-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRUVUWXOGRRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-3-(ethoxymethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



